11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to target a broad range of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to inhibit their targets, leading to a range of downstream effects .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to affect a variety of signaling pathways associated with their targets .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Biochemical Properties
7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one and CDK2 involves hydrogen bonding with key amino acid residues in the enzyme’s active site, leading to its inhibition. This inhibition can result in the disruption of cell cycle progression, making the compound a potential candidate for cancer therapy.
Cellular Effects
The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways . Specifically, it affects the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Additionally, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one can alter gene expression patterns, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.
Molecular Mechanism
At the molecular level, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one in animal models have been investigated to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and bioavailability. These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is essential for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-chlorophenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- 11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Uniqueness
What sets 11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione apart from similar compounds is its unique trifluoromethyl group and the specific arrangement of its tricyclic structure
Properties
IUPAC Name |
11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N3O2S/c17-7-3-1-6(2-4-7)9-5-8(16(18,19)20)10-11-12(26-14(10)21-9)13(24)23-15(25)22-11/h1-5H,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITXGBTUPCUJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.